molecular formula C14H14N2O B2835105 (E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide CAS No. 743455-29-0

(E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide

Cat. No.: B2835105
CAS No.: 743455-29-0
M. Wt: 226.279
InChI Key: MCRWPHDTCCADQN-UHFFFAOYSA-N
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Description

The description of an organic compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to, and its key functional groups .


Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the compound’s functional groups, molecular weight, and structural features .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can provide insights into the compound’s reactivity and stability .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermal analysis can provide information about the compound’s stability and decomposition .

Scientific Research Applications

Synthesis and Chemical Reactions

Research has explored the synthesis of analogs and derivatives related to "(E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide", demonstrating the compound's role in forming structurally complex and functionally diverse chemical entities. Studies have described the synthesis of leflunomide metabolite analogs, which are potent inhibitors of Bruton's tyrosine kinase (BTK), highlighting the compound's significance in medicinal chemistry and drug design (Ghosh et al., 2000). Additionally, the reaction of related cyano-phenylprop-enamides with methyl 3-oxobutanoate has been shown to afford various pyridine and piperidine derivatives, demonstrating the compound's versatility in synthesizing heterocyclic systems (O'callaghan et al., 1999).

Molecular Structure and Properties

The molecular structure and properties of similar compounds have been analyzed, with studies focusing on their crystal structures, hydrogen bonding interactions, and implications for further chemical modifications. For example, research on the crystal structure of related compounds has provided insights into their intermolecular interactions and potential for forming stable crystalline materials (Ghosh et al., 1999). Another study detailed the electronic and thermal properties of a synthesized enamide, offering a basis for understanding its behavior in various chemical contexts (Kotteswaran et al., 2016).

Applications in Material Science and Sensing

Further applications of related compounds in material science and as sensing materials have been explored. Research into the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives has shown how structural variations affect their optical properties, potentially enabling their use in sensing applications (Song et al., 2015).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

Safety and hazard analysis involves studying the compound’s toxicity, flammability, and environmental impact. This information is crucial for handling and disposing of the compound safely .

Future Directions

Future directions could involve further studies to explore new synthesis methods, reactions, or applications of the compound. It could also involve studying the compound’s potential biological activity or developing derivatives with improved properties .

Properties

IUPAC Name

(E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-3-7-16-14(17)13(10-15)9-12-6-4-5-11(2)8-12/h3-6,8-9H,1,7H2,2H3,(H,16,17)/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRWPHDTCCADQN-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C(C#N)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C(\C#N)/C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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